5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The presence of bromine, chlorine, and methyl substituents on the pyrazolopyridine core makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the formation of the pyrazolopyridine core followed by the introduction of the bromine, chlorine, and methyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a preformed pyrazole and pyridine, the compound can be synthesized through a series of substitution reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted pyrazolopyridines .
Scientific Research Applications
5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridines such as:
- 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine
- 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
- 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Uniqueness
What sets 5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine apart is the specific combination of bromine, chlorine, and methyl groups, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct properties and applications compared to other similar compounds .
Properties
Molecular Formula |
C7H5BrClN3 |
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Molecular Weight |
246.49 g/mol |
IUPAC Name |
5-bromo-4-chloro-1-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H5BrClN3/c1-12-7-4(2-11-12)6(9)5(8)3-10-7/h2-3H,1H3 |
InChI Key |
TUIAJMUAMBKDNS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=C(C(=C2C=N1)Cl)Br |
Origin of Product |
United States |
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